Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring via an amide bond
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a variety of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biochemical pathways .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzo[d]thiazole-6-carboxylic Acid: This can be synthesized from 2-aminothiophenol and chloroacetic acid under reflux conditions.
Amidation Reaction: The benzo[d]thiazole-6-carboxylic acid is then reacted with thiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring using methanol and a catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzo[d]thiazole derivatives.
Scientific Research Applications
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
- Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate
- Methyl 2-aminobenzo[d]thiazole-5-carboxylate
Uniqueness
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct electronic properties and biological activities. The combination of the benzo[d]thiazole and thiophene rings linked via an amide bond provides a versatile scaffold for further functionalization and optimization in drug development and materials science.
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-14(18)9-4-5-20-13(9)16-12(17)8-2-3-10-11(6-8)21-7-15-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJGQNWVOJCFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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